molecular formula C16H25N3O4S B2354040 cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone CAS No. 1020453-43-3

cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone

Cat. No.: B2354040
CAS No.: 1020453-43-3
M. Wt: 355.45
InChI Key: IBZGYJIUWSLOQH-UHFFFAOYSA-N
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Description

Cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the morpholinosulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Examples include:

  • 3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazole
  • Cyclohexyl(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Uniqueness

Cyclohexyl(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclohexyl-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-12-15(24(21,22)18-8-10-23-11-9-18)13(2)19(17-12)16(20)14-6-4-3-5-7-14/h14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGYJIUWSLOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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